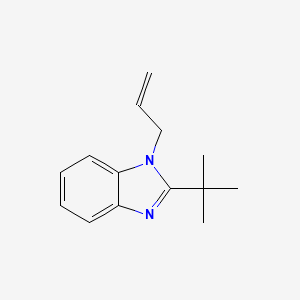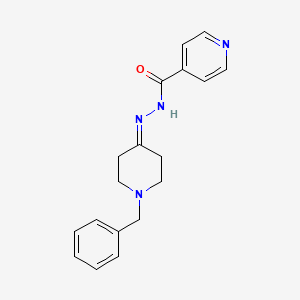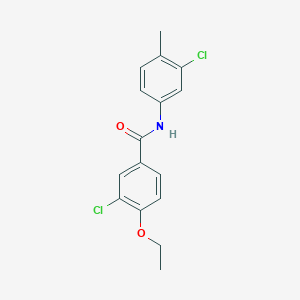
1-allyl-2-tert-butyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-tert-butyl-1H-benzimidazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative, which is a class of organic compounds that have been widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-allyl-2-tert-butyl-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of enzymes such as protein kinase CK2. The inhibition of CK2 can lead to the modulation of various cellular processes such as cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
1-Allyl-2-tert-butyl-1H-benzimidazole has been found to exert various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the replication of HIV-1 virus by targeting the reverse transcriptase enzyme. In addition, 1-allyl-2-tert-butyl-1H-benzimidazole has been shown to inhibit the growth of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-allyl-2-tert-butyl-1H-benzimidazole in lab experiments is its potent biological activity. The compound has been found to exhibit activity against a wide range of biological targets, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-2-tert-butyl-1H-benzimidazole. One area of interest is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of interest is the elucidation of the mechanism of action of the compound, which can provide insights into its biological activities. Furthermore, the compound can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects. Finally, the compound can be used as a tool for studying various biological processes, which can lead to the discovery of new therapeutic targets.
Synthesemethoden
The synthesis method of 1-allyl-2-tert-butyl-1H-benzimidazole involves the reaction of 2-tert-butyl-1H-benzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained in good yields and can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Allyl-2-tert-butyl-1H-benzimidazole has been found to have potential applications in scientific research. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. It has also been found to act as a potent inhibitor of protein kinase CK2, which is a key regulator of cell growth and survival. The inhibition of CK2 has been suggested as a potential therapeutic strategy for cancer and other diseases. In addition, 1-allyl-2-tert-butyl-1H-benzimidazole has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Eigenschaften
IUPAC Name |
2-tert-butyl-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-5-10-16-12-9-7-6-8-11(12)15-13(16)14(2,3)4/h5-9H,1,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIRSLMNCFWNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-allyl-2-tert-butyl-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)
![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)

![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)
![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)